![molecular formula C16H19N3O3S B2377436 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958843-11-3](/img/structure/B2377436.png)
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a chemical compound that belongs to the class of N-heterocycles . It is a novel heterocycle that has been designed and synthesized by chemists through new strategies . The synthesized molecules were screened for their efficacy against the typical drugs in the market .
Synthesis Analysis
The synthesis of this compound involves the use of various intermediates . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. The IR spectrum showed a characteristic absorption band due to -OH stretching and C=O . The 1H NMR and 13C NMR spectra provided further details about the chemical shifts of the protons and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 186.7–186.8 °C . The 1H NMR and 13C NMR spectra provided details about the chemical shifts of the protons and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial Activity
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide has been studied for its antimicrobial properties. Farag et al. (2009) reported the synthesis of related pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, demonstrating moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Cancer Therapy
This compound has potential applications in cancer therapy. Jiang et al. (2016) designed and synthesized derivatives, including 3-methoxy-N-phenylbenzamide, as c-MET inhibitors, showing potent anticancer activity against various cancer cell lines (Jiang et al., 2016). Additionally, Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide and reported its significant in vitro anticancer activity against lung carcinoma and Vero cell lines (Sirajuddin et al., 2015).
Tumour Inhibition and Antioxidant Activity
The compound also shows promise in tumor inhibition and antioxidant activities. Faheem (2018) conducted computational and pharmacological evaluations on related 1,3,4-oxadiazole and pyrazole derivatives, assessing their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Corrosion Inhibition
Yadav et al. (2016) explored the use of pyranopyrazole derivatives, including those with 4-methoxyphenyl groups, as inhibitors for mild steel corrosion in HCl solution. This study contributes to understanding the compound's utility in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Molecular Docking and Quantum Chemical Calculations
The compound's molecular structure and interactions have been investigated using quantum chemical calculations and molecular docking. Viji et al. (2020) conducted a detailed study on a related compound, providing insights into its potential biological effects and interactions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that heterocycles containing the pyrazole moiety are known to display significant biological activities . They have been used in diverse applications and are known to have excellent metabolic and thermal stability .
Future Directions
The compound and its derivatives could be investigated for their therapeutic activity against various proteins in the treatment of diseases . The pharmacophore hybridization approach plays a key and leading role in the modern medicinal chemistry of anticancer agents . The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-15(20)17-16-13-9-23(21)10-14(13)18-19(16)11-5-7-12(22-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDRUQBIMLEZFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.